N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide
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Overview
Description
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes an indolin-5-yl group, a morpholinoethyl chain, and a m-tolyl oxalamide moiety. Its unique structural features make it a potential candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide typically involves multiple steps, starting with the preparation of the indolin-5-yl intermediate. This intermediate is then reacted with a morpholinoethyl derivative under controlled conditions to form the desired product. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Receptor binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal transduction: The compound may influence signal transduction pathways, affecting cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(m-tolyl)oxalamide include:
Indolin-2-one derivatives: These compounds share the indolin-2-one core structure and may exhibit similar biological activities.
Morpholinoethyl derivatives: Compounds with a morpholinoethyl chain, which may have comparable chemical properties.
Oxalamide derivatives: These compounds contain the oxalamide moiety and may have related chemical reactivity.
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O3/c1-17-4-3-5-20(14-17)26-24(30)23(29)25-16-22(28-10-12-31-13-11-28)18-6-7-21-19(15-18)8-9-27(21)2/h3-7,14-15,22H,8-13,16H2,1-2H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZJBWMNBFPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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